Cas no 91307-01-6 (1H-Pyrrole, 2-(1,1'-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl-)
91307-01-6 structure
Product Name:1H-Pyrrole, 2-(1,1'-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl-
CAS No:91307-01-6
MF:C28H20ClN
MW:405.918106079102
CID:2704071
PubChem ID:24845168
Update Time:2025-04-21
1H-Pyrrole, 2-(1,1'-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole
- 2-(1,1'-Biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl-1H-pyrrole
- DTXSID40919829
- 2-([1,1'-biphenyl]-4-yl)-1-(3-chlorophenyl)-5-phenyl-1H-pyrrole
- 1H-Pyrrole, 2-(1,1'-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl-
- 91307-01-6
-
- Inchi: 1S/C28H20ClN/c29-25-12-7-13-26(20-25)30-27(23-10-5-2-6-11-23)18-19-28(30)24-16-14-22(15-17-24)21-8-3-1-4-9-21/h1-20H
- InChI Key: PVJMRHQLMUWRDM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C(C2C=CC=CC=2)=CC=C1C1C=CC(C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 405.1284273Da
- Monoisotopic Mass: 405.1284273Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.9
- Topological Polar Surface Area: 4.9Ų
1H-Pyrrole, 2-(1,1'-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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